![molecular formula C13H29BrN2S B1617133 Laurylisothiuronium bromide CAS No. 3545-42-4](/img/structure/B1617133.png)
Laurylisothiuronium bromide
Overview
Description
Laurylisothiuronium bromide (LTB) is a quaternary ammonium compound that is commonly used as a surfactant and a cationic detergent in various industrial applications. It is also used as a research tool in biochemistry and molecular biology due to its ability to disrupt membrane structures and alter the function of membrane-bound proteins.
Scientific Research Applications
Effect of Surfactants on Pesticide Mobility in Soil
Lauryl sulphate, a surfactant related to Laurylisothiuronium bromide, has been studied for its impact on the mobility of pesticides like diazinon and atrazine in soil. Surfactants can influence the leaching behavior of pesticides, which is crucial for addressing soil pollution problems caused by these chemicals (Sánchez-Camazano et al., 1995).
Decrease in Toxic Potential of Mixed Tensides
Research on Sodium lauryl sulphate (SLS), a compound similar to Laurylisothiuronium bromide, has shown that its combination with other tensides can reduce its cytotoxic effect. This finding is significant for the formulation of less irritating topical preparations (Benassi et al., 2003).
Photogalvanic Cell for Solar Energy Conversion
Sodium lauryl sulphate has been used in a photogalvanic cell containing azur A as a photosensitizer for solar energy conversion and storage. This demonstrates the potential application of surfactants like Laurylisothiuronium bromide in renewable energy technologies (Khamesra et al., 1990).
Micellization Behavior in Aqueous Solutions
The micellization behavior of Lauryl isoquinolinium bromide, closely related to Laurylisothiuronium bromide, has been assessed in water, revealing interesting aspects of its interactions and thermodynamic properties. This research is relevant for understanding the behavior of similar surfactants in various applications (Zhang et al., 2014).
Surfactant-impregnated Activated Carbon for Radionuclide Removal
Studies have shown that surfactants like Sodium lauryl sulfate can enhance the adsorption capacity of activated carbon for removing radionuclides from aqueous solutions. This suggests a potential application in water purification and environmental remediation (Mahmoud et al., 2014).
properties
IUPAC Name |
dodecyl carbamimidothioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFERTJGZWKWNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=N)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188956 | |
Record name | Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Laurylisothiuronium bromide | |
CAS RN |
3545-42-4 | |
Record name | Carbamimidothioic acid, dodecyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3545-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pseudourea, 2-dodecyl-2-thio-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laurylisothiuronium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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